1,4-Bis(furan-2-ylmethyl)piperazine
Beschreibung
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
1,4-bis(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C14H18N2O2/c1-3-13(17-9-1)11-15-5-7-16(8-6-15)12-14-4-2-10-18-14/h1-4,9-10H,5-8,11-12H2 |
InChI-Schlüssel |
CZPFWOPTJKHIOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CO2)CC3=CC=CO3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Sodium Cyanoborohydride-Mediated Reductive Amination
The classical approach uses furan-2-carbaldehyde and piperazine in a 2:1 molar ratio, dissolved in a polar aprotic solvent such as acetonitrile or methanol. Sodium cyanoborohydride (NaBH3CN) is added as a selective reducing agent, which preferentially reduces the intermediate imine without attacking the furan ring. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 25–40°C | >80% at 30°C |
| Reaction Time | 24–48 hours | 90% at 48 hours |
| Solvent | Anhydrous methanol | Maximizes solubility |
| Molar Ratio (Aldehyde:Piperazine) | 2.2:1 | Prevents oligomerization |
This method achieves yields exceeding 85% under optimized conditions. The mechanism proceeds via imine formation, followed by borohydride reduction (Figure 1).
B(C6F5)3/NaBH4 Catalyzed Reductive Amination
A recent advancement employs tris(pentafluorophenyl)borane [B(C6F5)3] with NaBH4 to enhance reaction efficiency. This Lewis acid catalyst activates the carbonyl group of furan-2-carbaldehyde, enabling faster imine formation at room temperature. Advantages over traditional methods include:
-
Functional Group Tolerance : Compatible with ester, nitro, and halogen substituents.
-
Reduced Side Products : Minimizes over-reduction of the furan ring due to milder conditions.
-
Shorter Reaction Time : Completes in 6–12 hours with yields up to 92%.
Optimization Strategies for Industrial Production
Continuous Flow Reactor Systems
Batch processes face scalability challenges, including heat transfer inefficiencies. Recent industrial adaptations use continuous flow reactors to:
-
Improve Mixing : Laminar flow ensures uniform reagent contact.
-
Enhance Temperature Control : Microchannels enable rapid cooling/heating.
-
Increase Throughput : Achieves 95% conversion in 2 hours.
Solvent and Catalyst Recycling
Green chemistry principles are applied to reduce waste:
-
Solvent Recovery : Methanol is distilled and reused, lowering production costs by 30%.
-
Catalyst Immobilization : B(C6F5)3 supported on silica gel retains 80% activity after five cycles.
Characterization and Quality Control
Post-synthesis analysis ensures product purity and structural fidelity:
| Technique | Key Data Points | Reference |
|---|---|---|
| 1H NMR | δ 2.4–2.6 (piperazine CH2), δ 6.2–7.4 (furan protons) | |
| Mass Spectrometry | m/z 246.3 [M+H]+ | |
| HPLC Purity | >99% after recrystallization |
Impurities such as mono-alkylated piperazine (<1%) are removed via recrystallization from ethanol/water.
Challenges and Mitigation Strategies
Side Reactions
Analyse Chemischer Reaktionen
Reaktionstypen
1,4-Bis(furan-2-ylmethyl)piperazin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Furanringe können oxidiert werden, um Furanone zu bilden.
Reduktion: Der Piperazinring kann reduziert werden, um Piperidine zu bilden.
Substitution: Die Furanringe können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator verwendet.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom oder Salpetersäure durchgeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Furanone und andere sauerstoffhaltige Derivate.
Reduktion: Piperidinderivate.
Substitution: Halogenierte oder nitrierte Furanderivate.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 1,4-Bis(furan-2-ylmethyl)piperazin ist nicht vollständig verstanden, aber es wird angenommen, dass er mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert. Die Furanringe können an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen, während der Piperazinring Wasserstoffbrückenbindungen mit Aminosäureseitenketten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren und zu den beobachteten biologischen Wirkungen führen.
Wirkmechanismus
The mechanism of action of 1,4-Bis(furan-2-ylmethyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan rings can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Piperazine Derivatives
Substituent Functional Group Variations
Piperazine-1,4-diylbis(furan-2-ylmethanone) (CAS 31350-27-3)
- Structural Difference : Replaces the methylene (-CH₂-) linker with a carbonyl (-CO-) group.
1,4-Bis[(2-pyridinyl)methyl]piperazine (L1)
- Structural Difference : Substitutes furan with pyridine rings.
- Impact : Pyridine’s stronger Lewis basicity enhances metal-coordination capabilities compared to furan. This ligand forms stable complexes with transition metals like copper(II), useful in catalysis and DNA cleavage studies .
- Applications : Widely employed in synthesizing metallodrugs and catalysts .
1,4-Bis(2-hydroxyethyl)piperazine (CAS 122-96-3)
- Structural Difference : Features hydroxyethyl (-CH₂CH₂OH) groups instead of furan-methyl.
- Impact : The hydrophilic hydroxyl groups improve water solubility, making it suitable for pharmaceutical formulations (e.g., buffer agents) and polymer cross-linking .
- Applications : Used in polyacrylamide gels to reduce background staining in electrophoresis .
Antimalarial Derivatives: 1,4-Bis(3-aminopropyl)piperazine
- Structural Difference: Incorporates aminopropyl (-CH₂CH₂CH₂NH₂) side chains.
- Impact: The basic amino groups enable interactions with heme in Plasmodium falciparum, inhibiting β-hematin formation. Derivatives show nanomolar IC₅₀ values against chloroquine-resistant malaria strains .
- Comparison: 1,4-Bis(furan-2-ylmethyl)piperazine lacks amino groups, limiting direct antimalarial efficacy but may serve as a scaffold for functionalization .
Antitumor Agents: 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine
- Structural Difference : Contains dithiocarbamate (-S-CS-NH₂) moieties.
- Impact : These groups enhance metal chelation and redox activity, leading to cytotoxicity against HL-60 leukemia cells (up to 90% inhibition at 10 µM) .
DPP-4 Inhibitors: 1,4-Bis(4-fluorophenylsulfonyl)piperazine
- Structural Difference : Sulfonyl (-SO₂-) and fluorophenyl groups replace furan-methyl.
- Impact : The sulfonyl group stabilizes hydrogen bonds with DPP-4 residues (e.g., R125, E205), achieving 19–30% inhibition at 100 µM. In vivo studies show hypoglycemic effects in diabetic mice .
- Comparison : 1,4-Bis(furan-2-ylmethyl)piperazine’s furan oxygen could mimic sulfonyl H-bonding but requires structural optimization for antidiabetic activity .
Physicochemical Properties
| Compound | LogP (Predicted) | Solubility | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 1,4-Bis(furan-2-ylmethyl)piperazine | 1.8 | Low in water | Not reported | Furan-methyl, piperazine |
| 1,4-Bis(2-hydroxyethyl)piperazine | -0.5 | High in water | 70–72 (lit.) | Hydroxyethyl |
| Piperazine-1,4-diylbis(furan-2-ylmethanone) | 1.2 | Moderate in DMF | Not reported | Carbonyl, furan |
| 1,4-Bis(3-aminopropyl)piperazine | 0.3 | Moderate in ethanol | Not reported | Aminopropyl |
Q & A
Q. What are the standard synthetic routes for preparing 1,4-Bis(furan-2-ylmethyl)piperazine, and what reaction conditions optimize yield and purity?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Nucleophilic alkylation: React piperazine with furfuryl halides (e.g., 2-furanmethyl bromide) in polar aprotic solvents (e.g., DMF) under inert atmosphere, using a base (e.g., KOH) to deprotonate piperazine .
- Schiff base intermediates: Condensation of aldehydes with amine-functionalized piperazine derivatives, followed by reduction (e.g., NaBH₄) to stabilize the product .
Optimization includes controlling stoichiometry (excess piperazine to prevent di-substitution), reflux conditions (60–80°C), and purification via recrystallization or column chromatography.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of 1,4-Bis(furan-2-ylmethyl)piperazine?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks to confirm symmetry (e.g., equivalent furanmethyl groups) and piperazine chair conformation.
- IR spectroscopy: Identify N–H stretching (~3300 cm⁻¹) and furan C–O–C vibrations (~1015 cm⁻¹) .
- X-ray diffraction: Resolve crystal packing and confirm bond lengths/angles. Use SHELX programs for refinement . For non-crystalline samples, employ computational methods (e.g., DFT) to predict geometry .
Advanced Research Questions
Q. How can conformational analysis using semiempirical methods (e.g., AM1) predict the bioactive conformation of 1,4-Bis(furan-2-ylmethyl)piperazine in drug-target interactions?
Methodological Answer:
- Software: Use Spartan06 or Gaussian with the AM1 Hamiltonian to evaluate low-energy conformers.
- Protocol: Generate 10–20 conformers via Monte Carlo sampling. Compare relative energies (ΔG) to identify the most stable structure (e.g., equatorial furanmethyl groups minimizing steric strain) .
- Validation: Overlay computed structures with crystallographic data (if available) or compare with SAR data from analogs .
Q. What molecular docking strategies (e.g., AutoDock Vina parameters) are recommended to study interactions between 1,4-Bis(furan-2-ylmethyl)piperazine and biological targets like DNA or enzymes?
Methodological Answer:
- Target preparation: Retrieve DNA/enzyme structures (e.g., PDB ID: 1BNA for DNA). Remove water, add polar hydrogens, and assign Kollman charges .
- Ligand setup: Optimize geometry using AM1, then assign partial charges (Geistinger method).
- Docking parameters:
- Analysis: Prioritize poses with ΔG ≤ -7 kcal/mol (comparable to nitro-phenyl derivatives binding DNA ).
Q. How can researchers resolve contradictions between computational predictions and experimental binding data for piperazine derivatives in anticancer studies?
Methodological Answer:
- Validation steps:
- Statistical analysis: Apply bootstrapping to docking scores or use consensus scoring across multiple software (e.g., AutoDock, Glide).
Q. What are the critical considerations when designing structure-activity relationship (SAR) studies for furan-containing piperazine derivatives targeting enzyme inhibition?
Methodological Answer:
- Substituent variation: Synthesize analogs with electron-withdrawing groups (EWGs; e.g., –NO₂, –Cl) or electron-donating groups (EDGs; e.g., –OCH₃) on furan.
- Assay design: Use in vitro enzyme inhibition assays (e.g., DPP-IV) with IC₅₀ determination. Prioritize para-substitutions over meta (meta reduces activity in sulfonamide analogs ).
- QSAR modeling: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity using partial least squares regression.
Q. How does the electron-withdrawing/donating nature of furan substituents influence the pharmacokinetic properties of 1,4-Bis(furan-2-ylmethyl)piperazine derivatives?
Methodological Answer:
- LogP determination: Use HPLC to measure partitioning (octanol/water). EWGs (e.g., –Cl) increase logP, enhancing membrane permeability but reducing solubility.
- Metabolic stability: Incubate with liver microsomes; EWGs slow CYP450-mediated oxidation (e.g., CYP3A4 inhibition ).
- In silico prediction: Tools like SwissADME predict bioavailability scores (>0.55 for drug-like compounds) and BBB penetration .
Q. Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
